molecular formula C17H17NO2 B5742144 N-(4-methoxybenzyl)-3-phenylacrylamide

N-(4-methoxybenzyl)-3-phenylacrylamide

Cat. No.: B5742144
M. Wt: 267.32 g/mol
InChI Key: YWUCDOCDJRSCPM-FMIVXFBMSA-N
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Description

N-(4-methoxybenzyl)-3-phenylacrylamide is a useful research compound. Its molecular formula is C17H17NO2 and its molecular weight is 267.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 267.125928785 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Applications

  • Preparation of Secondary Amines

    N-(4-methoxybenzyl)-3-phenylpropylamine has been utilized in the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. This involves various steps including sulfonation, nitrogen protection, and alkylation, highlighting its role in complex chemical synthesis processes (Kurosawa, Kan, & Fukuyama, 2003).

  • Benzylation of Alcohols and Phenols

    The compound has been used for the benzylation of alcohols and phenols, demonstrating its versatility in organic synthesis. This process involves the reaction of N-(4-methoxybenzyl)-o-benzenedisulfonimide with alcohols or phenols under basic conditions to yield corresponding 4-methoxybenzyl ethers (Carlsen, 1998).

Applications in Nucleoside and Oligonucleotide Synthesis

  • Synthesis of Oligoribonucleotides: The 4-methoxybenzyl group, a component of N-(4-methoxybenzyl)-3-phenylacrylamide, has been used as a protecting group in the synthesis of oligoribonucleotides. This showcases its application in the field of nucleic acid chemistry, particularly in the synthesis of RNA sequences (Takaku & Kamaike, 1982).

Protection and Deprotection in Chemical Synthesis

  • Amidine Protection for Solution Phase Synthesis

    The application of 4-methoxybenzyl-4-nitrophenylcarbonate as a reagent for the N-protection of amidinonaphthol has been demonstrated, showcasing its utility in protecting functional groups during solution phase synthesis (Bailey, Baker, Hayler, & Kane, 1999).

  • Selective Deprotection of Hydroxy Functions

    The compound has been explored for the selective deprotection of benzyl, 4-methoxybenzyl (MPM), and 3,4-dimethoxybenzyl (DMPM) protecting groups for hydroxy functions, illustrating its specificity and efficiency in synthetic chemistry applications (Horita, Yoshioka, Tanaka, Oikawa, & Yonemitsu, 1986).

Properties

IUPAC Name

(E)-N-[(4-methoxyphenyl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-16-10-7-15(8-11-16)13-18-17(19)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,18,19)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUCDOCDJRSCPM-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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